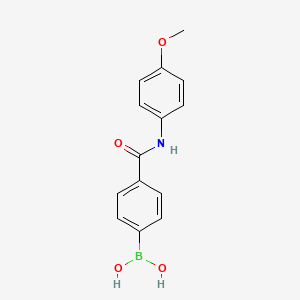

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Descripción general

Descripción

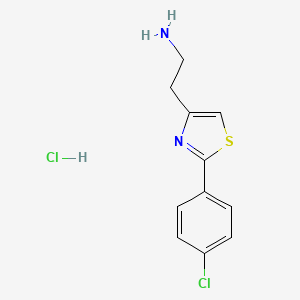

“(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C14H14BNO4 . It has an average mass of 271.076 Da and a monoisotopic mass of 271.101593 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further attached to a carbamoyl group and a methoxyphenyl group . This structure contributes to its physical and chemical properties .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 1.94, indicating its lipophilicity . It also has a polar surface area of 79 Å2 and a molar refractivity of 72.8±0.4 cm3 .Aplicaciones Científicas De Investigación

Drug Design and Development

Boron-containing compounds: like (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid are gaining attention in the field of drug design due to their unique chemical properties. They can form stable cyclic esters with diols, which is particularly useful in the development of enzyme inhibitors . The presence of the boronic acid moiety allows for the selective and reversible covalent binding to the active sites of enzymes, making them promising candidates for therapeutic agents.

Neutron Capture Therapy

This compound has potential applications in neutron capture therapy (NCT) , a targeted cancer treatment. As a boron carrier, it can be used to deliver boron atoms to cancer cells, which are then irradiated with neutrons. The resulting nuclear reaction produces localized radiation that can destroy the cancer cells while sparing the surrounding healthy tissue .

Diagnostic Agents

The boronic acid group can bind to various biological molecules, which can be exploited in the development of diagnostic agents. For example, it can be used to create sensors that detect the levels of glycans on the surface of cancer cells, providing a non-invasive diagnostic tool for early cancer detection .

Biomolecule Purification

In the field of biochemistry, (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid can be used for the affinity purification of biomolecules. It can selectively bind to compounds containing 1,2- or 1,3-diols, such as nucleotides, saccharides, and glycoproteins, facilitating their separation from complex mixtures .

Material Science

The boronic acid moiety is also useful in material science, particularly in the creation of smart materials . These materials can respond to environmental stimuli, such as pH changes, by altering their physical properties. The reversible binding of boronic acids to diols can be harnessed to create materials that self-heal or change their porosity .

Organic Synthesis

In organic chemistry, (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a valuable reagent for cross-coupling reactions , such as the Suzuki-Miyaura coupling. This reaction is widely used to synthesize biaryl compounds, which are important in pharmaceuticals and organic electronics .

Chemical Sensing

The compound can be incorporated into chemical sensors due to its ability to form complexes with sugars and other diol-containing molecules. This property is particularly useful in the development of sensors for monitoring glucose levels in diabetic patients .

Research Tool in Glycoscience

Lastly, it serves as an important tool in glycoscience research. The boronic acid group can reversibly bind to sugars, enabling the study of carbohydrate-protein interactions, which are crucial in many biological processes .

Direcciones Futuras

Mecanismo De Acción

The pharmacokinetics of boronic acids can vary widely depending on their chemical structure and the specific conditions of their use. Some boronic acids are known to be water-soluble, which can influence their absorption, distribution, metabolism, and excretion .

The action of boronic acids can also be influenced by environmental factors. For example, the reactivity of boronic acids can be affected by the pH of the environment, as they can form boronate esters under alkaline conditions .

Propiedades

IUPAC Name |

[4-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO4/c1-20-13-8-6-12(7-9-13)16-14(17)10-2-4-11(5-3-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMDDKGEWJLUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725447 | |

| Record name | {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid | |

CAS RN |

874459-91-3 | |

| Record name | {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)

![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)

![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)

![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)

![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/no-structure.png)

![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)